molecular formula C14H18BClO4 B2971388 Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 2201133-24-4

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B2971388
CAS No.: 2201133-24-4
M. Wt: 296.55
InChI Key: LXLLJEVGHWIWNP-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronate ester derivative featuring a benzoate backbone substituted with a chlorine atom at the 2-position and a pinacol boronate group at the 3-position. This compound is structurally tailored for use in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis for forming carbon-carbon bonds .

Properties

IUPAC Name

methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BClO4/c1-13(2)14(3,4)20-15(19-13)10-8-6-7-9(11(10)16)12(17)18-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXLLJEVGHWIWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2201133-24-4
Record name methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the reaction of 2-chloro-3-bromobenzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to facilitate the coupling process, and the product is purified using standard techniques like column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

    Coupling Reactions: It is prominently used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced under specific conditions.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, are often used to deprotonate the boronic ester group.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

    Drug Development: Utilized in the synthesis of pharmaceutical intermediates.

    Bioconjugation: Used in the modification of biomolecules for research purposes.

Industry:

    Material Science: Employed in the development of advanced materials, including polymers and nanomaterials.

    Agriculture: Used in the synthesis of agrochemicals.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester group reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds. The mechanism involves the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the coupled product.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, positions, and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Features/Applications References
Methyl 2-chloro-3-(dioxaborolan-2-yl)benzoate (Target) Cl (2), Bpin (3) C₁₄H₁₈BClO₄* 308.56* N/A Hypothetical; inferred reactivity trends
Methyl 2-methyl-3-(dioxaborolan-2-yl)benzoate Me (2), Bpin (3) C₁₅H₂₁BO₄ 276.14 955929-54-1 Electron-donating Me group; 95% purity
Ethyl 2-chloro-4-(dioxaborolan-2-yl)benzoate Cl (2), Bpin (4) C₁₅H₂₀BClO₄ 310.58 474709-76-7 Ethyl ester; chloro at 2, Bpin at 4
Methyl 4-fluoro-2-(dioxaborolan-2-yl)benzoate F (4), Bpin (2) C₁₄H₁₈BFO₄ 280.10 1400976-17-1 Fluorine substituent; high electrophilicity
Methyl 2-amino-3-(dioxaborolan-2-yl)benzoate NH₂ (2), Bpin (3) C₁₄H₂₀BNO₄ 277.12 1198615-60-9 Amino group enables functionalization
Methyl 3-(dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate Bpin (3), CF₃ (5) C₁₅H₁₈BF₃O₄ 330.11 Strong electron-withdrawing CF₃ group

*Calculated based on analogous structures.

Structural and Electronic Effects

  • Substituent Position : The target compound’s 2-chloro-3-boronate arrangement contrasts with analogs like ethyl 2-chloro-4-boronate benzoate , where the boronate’s position alters conjugation and steric accessibility.
  • Electron-Withdrawing vs. Donating Groups: Chlorine (Cl) and trifluoromethyl (CF₃) groups increase electrophilicity at the boronate site, enhancing cross-coupling efficiency . Methyl (Me) and amino (NH₂) groups, being electron-donating, may reduce reactivity but improve solubility or enable further derivatization .
  • Steric Considerations : Bulky substituents (e.g., CF₃ at position 5) can hinder catalytic access to the boronate, whereas smaller groups (e.g., F at position 4) minimize steric effects .

Biological Activity

Methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 334018-52-9) is a specialized organoboron compound that has been studied for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

  • Molecular Formula : C₁₄H₁₈BClO₄
  • Molecular Weight : 292.55 g/mol
  • Structure : The compound features a chloro-substituted benzoate moiety linked to a dioxaborolane group.

Biological Activity Overview

Research indicates that organoboron compounds exhibit various biological activities, including antibacterial and anticancer properties. This compound has been evaluated for its efficacy against different pathogens and cancer cell lines.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of related organoboron compounds. For instance:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus4–8 μg/mL
Compound BMycobacterium abscessus0.5–1.0 μg/mL

While specific data for this compound is limited in the literature, its structural similarities to known active compounds suggest potential antimicrobial efficacy.

Anticancer Activity

The anticancer potential of organoboron compounds has been extensively studied. For example:

CompoundCancer Cell LineIC₅₀ (μM)
Compound CMDA-MB-231 (Triple-Negative Breast Cancer)0.126
Compound DMCF7 (Breast Cancer)17.02

This compound may share similar mechanisms of action due to its boron content and aromatic structure.

Case Studies and Research Findings

  • Study on Antimicrobial Properties :
    A recent study evaluated several organoboron compounds against multidrug-resistant bacteria. Although this compound was not specifically tested, related compounds demonstrated significant activity against resistant strains of Staphylococcus aureus and Mycobacterium species .
  • Evaluation of Anticancer Effects :
    In vitro assays have shown that similar organoboron compounds can inhibit cell proliferation in cancer lines such as MDA-MB-231 with IC₅₀ values significantly lower than traditional chemotherapeutics . This suggests that methyl 2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)benzoate could be further explored for its anticancer properties.

Q & A

Q. What methodological considerations are critical for using this compound in multi-step syntheses?

  • Methodological Answer :
  • Protect the dioxaborolane group during orthogonal reactions (e.g., use silyl ethers for hydroxyl protection).
  • Monitor stability via periodic TLC/NMR to detect unintended decomposition .

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